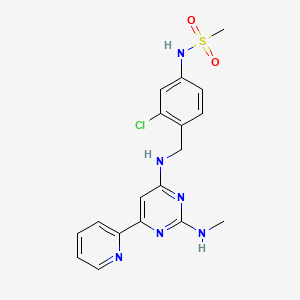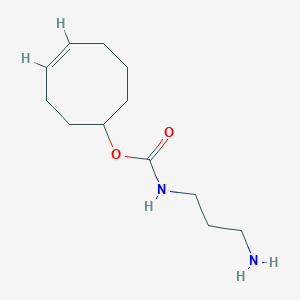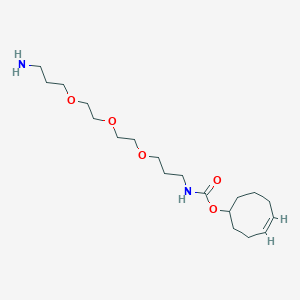
6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine
Vue d'ensemble
Description
TH287 is a potent inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) with an IC50 value of 5 nM and good metabolic stability. Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to prevent incorporation of damaged bases during DNA replication. TH287 a first-in-class nudix hydrolase family inhibitor that potently and selectively engages and inhibits the MTH1 protein in cells. Protein co-crystal structures demonstrate that the inhibitor binds in the active site of MTH1.
Applications De Recherche Scientifique
Cancer Biomarker Monitoring
TH287 has been identified as a potent inhibitor of MTH1 (MutT Homolog 1), which is involved in the sanitization of the nucleotide pool from oxidized purine nucleosides triphosphates to prevent their incorporation into DNA and RNA . This property makes it a potential biomarker for monitoring cancer progression. The compound’s ability to bind to MTH1 can be used to quantify target engagement for therapies relevant to cancer treatment.
Radiotracer for PET Imaging
The compound has been radiolabeled with tritium and carbon-11, making it a potential radiotracer for Positron Emission Tomography (PET) imaging . This application is particularly useful in the study of brain tumors and other central nervous system disorders, as it allows for the non-invasive measurement and imaging of MTH1 in live cells.
Neurological Disorder Studies
Given its ability to cross the blood-brain barrier and its rapid clearance from the brain, TH287 can be used in the study of neurological disorders . Its properties as a radiotracer can help in understanding the role of MTH1 in various brain pathologies and in the development of targeted therapies.
Drug Development and Synthesis
TH287’s structure and activity profile serve as a starting point for the development of new drugs. Its interaction with MTH1 can be used to design novel therapeutic agents that target this enzyme, which is overexpressed in certain types of cancer cells .
Enzymatic Activity Inhibition
The compound has shown inhibitory activity against MTH1 hydrolase, with an IC50 value of 2.2 nM, indicating its potential use in studies aimed at understanding the enzymatic pathways involved in nucleotide sanitation . This could lead to the development of new strategies for cancer treatment by targeting the MTH1 pathway.
Molecular Dynamics and Binding Studies
TH287’s binding affinity for MTH1 has been evaluated through saturation and competitive binding assays, providing insights into the molecular dynamics of enzyme-inhibitor interactions . This information is valuable for the rational design of inhibitors with improved specificity and potency.
Mécanisme D'action
- MTH1 plays a critical role in preventing the incorporation of oxidized purine nucleotides (such as 8-oxo-2ʹ-deoxyguanosine-5ʹ-triphosphate) into cellular DNA by converting them into corresponding nucleoside monophosphates .
- Despite its initial identification as a potential cancer therapeutic target, recent research suggests that MTH1 is not essential for cancer cell survival .
- TH287 selectively inhibits MTH1 with an impressive IC50 of 0.8 nM .
- Interestingly, proteomic profiling revealed that tubulin is the primary target of TH287, responsible for its antitumor effects. This occurs despite TH287’s nanomolar MTH1-inhibitory activity in vitro .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13/h2-5H,1H3,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWCXPXBBITYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine | |
CAS RN |
1609960-30-6 | |
| Record name | TH-287 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609960306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TH-287 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6DCB5MSM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: TH287 is a potent and selective inhibitor of the enzyme MutT homolog 1 (MTH1). [, , ] MTH1 normally functions to sanitize the cellular nucleotide pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA. [, ] By inhibiting MTH1, TH287 allows the accumulation of oxidized dNTPs, leading to DNA damage and ultimately cell death, particularly in cancer cells. [, , ]
ANone: TH287 is a small molecule with the chemical name 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. While the provided abstracts do not explicitly state its molecular formula and weight, these can be deduced from its chemical structure:
A: Yes, TH287 has demonstrated anti-tumor activity in preclinical studies. In vitro, TH287 inhibits the proliferation of various cancer cell lines, including glioblastoma, gastric cancer, and bladder cancer cells. [, , ] In vivo, TH287 exhibits therapeutic responses in patient-derived mouse xenografts. []
A: While the provided abstracts do not specifically address resistance mechanisms to TH287, research suggests that the existence of MTH1-independent 8-oxodGTPase activity in cancer cells could potentially contribute to resistance by compensating for the inhibition of MTH1. []
A: One abstract mentions the development and validation of a method for quantifying TH287 in mice plasma for pharmacokinetic studies, although the specific technique is not described. [] High-performance liquid chromatography (HPLC) is used to assess the purity of recombinant hMTH1 protein used in activity assays with TH287. []
ANone: The provided abstracts primarily focus on the preclinical development of TH287 and do not present detailed information about its toxicological profile or long-term effects.
A: Researchers have explored the use of pH-sensitive polymeric nanoparticles for the co-delivery of TH287 with the anticancer drug sodium arsenite for oral squamous cell carcinoma. [] Another study reports utilizing hyaluronic acid-based mesoporous silica nanoparticles to deliver TH287 and MDR1 siRNA for oral cancer treatment. [] These strategies aim to improve the delivery and efficacy of TH287.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)
![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)




![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)
![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)
![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)
![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)